3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1988 by a group of researchers at the Hebrew University of Jerusalem, and since then, it has been the subject of numerous scientific studies.
作用機序
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. Specifically, it binds to CB1 receptors in the brain and nervous system, which are involved in the regulation of pain, mood, appetite, and other functions. By activating these receptors, 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one can modulate the activity of neurons and other cells, leading to a range of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one are complex and varied. Some of the most notable effects include analgesia (pain relief), sedation, and anti-inflammatory activity. 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one has also been shown to reduce anxiety and depression in animal models, suggesting that it may have potential as a treatment for mood disorders.
実験室実験の利点と制限
One of the main advantages of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one for lab experiments is its potency. It is one of the most potent synthetic cannabinoids known, with an affinity for CB1 receptors that is several orders of magnitude higher than that of THC, the main psychoactive compound in cannabis. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is its potential toxicity. It can cause a range of adverse effects in animals, including seizures, hypothermia, and respiratory depression, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one and other synthetic cannabinoids. One area of interest is their potential as treatments for neurodegenerative diseases, as mentioned earlier. Another area of interest is their potential as analgesics, particularly for chronic pain. Additionally, there is growing interest in the use of synthetic cannabinoids for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Overall, the potential therapeutic applications of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one and other synthetic cannabinoids are vast, and further research is needed to fully understand their mechanisms of action and potential benefits.
合成法
The synthesis of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one involves several steps, starting with the condensation of 2,4-dichlorophenylacetonitrile with 1-(2-pyridyl)piperazine. The resulting intermediate is then reacted with 1,3-dimethyl-8-bromo-6-nitrospiro[2,5]octane-4,7-dione to yield the final product. This synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one can protect neurons from damage caused by oxidative stress, inflammation, and other factors. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-hydroxy-4-(pyrrolidin-1-ylmethyl)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h1-2,5-8,20H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJNCHKAGHQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。